1-(5-Chlorothiophen-2-yl)butane-1,3-dione
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Overview
Description
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable reagent to form the corresponding acid chloride, which is then reacted with a diketone to yield the desired product .
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and diketone formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with reduced functional groups.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the chlorine substituent.
1-(Furan-2-yl)butane-1,3-dione: Contains a furan ring instead of a thiophene ring.
1-(5-Bromothiophen-2-yl)butane-1,3-dione: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .
Properties
Molecular Formula |
C8H7ClO2S |
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Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |
InChI Key |
GRWIUBTUWASPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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